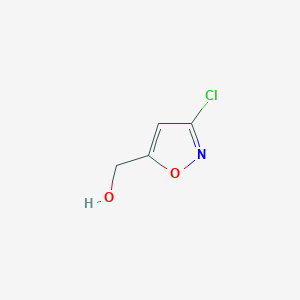

(3-Chloro-1,2-oxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYVQDNFGMZJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556141 | |

| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105175-03-9 | |

| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: The Mechanistic Utility of (3-Chloro-1,2-oxazol-5-yl)methanol in Advanced Organic Synthesis

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of heterocyclic bioisosteres is paramount for optimizing pharmacokinetic properties. (3-Chloro-1,2-oxazol-5-yl)methanol (CAS: 105175-03-9), also known as 3-chloro-5-hydroxymethylisoxazole, serves as a highly versatile, bifunctional building block[1].

This technical guide dissects the structural logic, electronic properties, and mechanistic pathways of (3-Chloro-1,2-oxazol-5-yl)methanol. By understanding the causality behind its reactivity—specifically the orthogonal reactivity between the inert 3-chloro substituent and the highly reactive 5-hydroxymethyl handle—synthetic chemists can design self-validating protocols to incorporate this moiety into complex molecular architectures.

Structural & Electronic Paradigms

The Isoxazole Core as a Bioisostere

The 1,2-oxazole (isoxazole) ring is a classic bioisostere for phenyl rings, carboxylic acids, and amides. The introduction of a chlorine atom at the 3-position provides two distinct advantages:

-

Metabolic Shielding: The electron-withdrawing nature of the chlorine atom lowers the HOMO of the ring, rendering it highly resistant to cytochrome P450-mediated oxidative degradation compared to unsubstituted phenyl or isoxazole rings[2].

-

Lipophilic Modulation: The 3-chloro group finely tunes the partition coefficient (LogP), enhancing membrane permeability without introducing the steric bulk of larger halogens or alkyl groups.

Orthogonal Reactivity

The synthesis of the 3-chloroisoxazole core is typically achieved via the cycloaddition of dichloroformaldoxime with propargyl alcohol[3]. Once formed, the molecule exhibits strictly orthogonal reactivity:

-

The 3-Chloro Position: The adjacent electronegative nitrogen and oxygen atoms severely deplete electron density at the 3-position. Consequently, the C-Cl bond is highly inert to standard Nucleophilic Aromatic Substitution ( SNAr ). It can only be activated under specific transition-metal-catalyzed conditions (e.g., Miyaura borylation)[4].

-

The 5-Hydroxymethyl Position: This primary alcohol is completely decoupled from the ring's electronic deactivation via the methylene spacer. It acts as a highly nucleophilic handle, readily undergoing electrophilic activation or oxidation.

Core Mechanisms of Action & Synthetic Workflows

To leverage this building block, the 5-hydroxymethyl group must be transformed into either an electrophile (for SN2 alkylations) or a carboxylate (for amide couplings). Below are field-proven, self-validating protocols designed to maximize yield while preserving the integrity of the isoxazole ring.

Protocol A: Synthesis of 5-(Chloromethyl)-3-chloro-1,2-oxazole

Objective: Convert the primary alcohol into a potent electrophile for downstream etherification or amination. Causality & Mechanism: While phosphorus tribromide ( PBr3 ) is a common halogenating agent, it can cause unwanted Lewis acid-catalyzed ring opening of the isoxazole. Instead, Thionyl Chloride ( SOCl2 ) with catalytic N,N-Dimethylformamide (DMF) is the superior choice. DMF reacts with SOCl2 to form the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This intermediate rapidly activates the alcohol without the need for thermal forcing, preventing degradation.

Step-by-Step Methodology:

-

Initialization: Dissolve 1.0 eq of (3-Chloro-1,2-oxazol-5-yl)methanol in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere.

-

Catalysis: Add 0.05 eq of anhydrous DMF. Cool the reaction vessel to 0 °C using an ice bath.

-

Activation: Dropwise, add 1.2 eq of SOCl2 over 15 minutes. The low temperature controls the exothermic release of SO2 and HCl gases.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 2 hours. Reaction completion is validated via TLC (loss of the polar alcohol spot).

-

Quenching & Isolation: Carefully quench the reaction by pouring it into ice-cold saturated NaHCO3 (to neutralize residual HCl ). Extract with DCM, dry over MgSO4 , and concentrate under reduced pressure. The resulting 5-(chloromethyl)-3-chloro-1,2-oxazole is typically >95% pure and requires no further chromatography.

Protocol B: Oxidation to 3-Chloro-1,2-oxazole-5-carboxylic acid

Objective: Generate a carboxylic acid for standard peptide-coupling conditions (e.g., HATU, EDC/HOBt). Causality & Mechanism: Strong, unbuffered oxidants like Potassium Permanganate ( KMnO4 ) or Jones Reagent ( CrO3/H2SO4 ) frequently cleave the N-O bond of the isoxazole ring. A TEMPO-catalyzed oxidation using Sodium Hypochlorite ( NaClO ) is highly selective. TEMPO acts as an organocatalyst, while bleach serves as the terminal oxidant. Conducting this in a buffered biphasic system (pH ~8.5) ensures the resulting acid is immediately deprotonated into the aqueous layer, driving the equilibrium forward and protecting the product from acid-catalyzed decomposition.

Step-by-Step Methodology:

-

Initialization: Dissolve 1.0 eq of the starting alcohol in a 1:1 mixture of DCM and aqueous NaHCO3 (0.5 M).

-

Catalyst Addition: Add 0.05 eq of TEMPO and 0.1 eq of Potassium Bromide ( KBr ). KBr accelerates the reaction by forming hypobromite in situ, which oxidizes TEMPO to its active oxoammonium salt much faster than hypochlorite.

-

Oxidation: Cool the biphasic mixture to 0 °C. Slowly add 2.2 eq of aqueous NaClO (commercial bleach, ~5-6% active chlorine).

-

Phase Separation: Stir for 1 hour. Validate completion via LC-MS. Separate the organic layer (discard).

-

Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl . The 3-chloro-1,2-oxazole-5-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the primary downstream transformations of (3-Chloro-1,2-oxazol-5-yl)methanol, detailing the required reagents and expected outcomes based on optimized conditions.

| Derivative | Reaction Type | Reagents / Catalyst | Typical Yield | Primary Application |

| 5-(Chloromethyl)-3-chloro-1,2-oxazole | Halogenation ( SN2 ) | SOCl2 , cat. DMF, DCM | 85-95% | Alkylating agent for amines/ethers |

| 3-Chloro-1,2-oxazole-5-carboxylic acid | Oxidation | TEMPO, NaClO , KBr , NaHCO3 | 75-85% | Amide bond formation |

| 3-Chloro-1,2-oxazole-5-carbaldehyde | Mild Oxidation | Dess-Martin Periodinane, DCM | 80-90% | Reductive amination |

| 5-(Hydroxymethyl)-1,2-oxazol-3-ylboronic ester | Miyaura Borylation | B2pin2 , PdCl2(dppf) , KOAc | 60-70% | Suzuki cross-coupling[4] |

Mechanistic Workflows (Visualization)

The following diagram maps the divergent synthetic pathways branching from the core (3-Chloro-1,2-oxazol-5-yl)methanol building block.

Divergent synthetic pathways of (3-Chloro-1,2-oxazol-5-yl)methanol in organic synthesis.

References

-

C4H4ClNO2 - Molecular Formula - MOLBASE MOLBASE URL:[Link]

-

Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Miyaura borylation Grokipedia URL:[Link]

- Process for the preparation of 3,5-disubstituted isoxazoles (EP0207955A1)

Sources

Role of (3-Chloro-1,2-oxazol-5-yl)methanol as a halogenated isoxazole building block

The Bifunctional Hub: A Technical Guide to (3-Chloro-1,2-oxazol-5-yl)methanol in Drug Discovery and Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable building blocks for the rapid elaboration of complex pharmacophores. Among these, (3-Chloro-1,2-oxazol-5-yl)methanol (commonly referred to as 3-chloro-5-hydroxymethylisoxazole) stands out as a highly versatile, bifunctional scaffold[1]. Featuring both a reactive primary alcohol and a uniquely substituted 3-chloroisoxazole ring, this compound enables orthogonal synthetic trajectories. It acts as a critical intermediate in the synthesis of central nervous system (CNS) agents (such as Muscimol analogs), agricultural fungicides, and novel tricyclic agonists for G-protein-coupled receptors[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive understanding of the physicochemical properties, generation, and downstream functionalization of this building block. The protocols detailed herein are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Physicochemical Profiling

Understanding the fundamental properties of (3-Chloro-1,2-oxazol-5-yl)methanol is the first step in predicting its behavior in complex reaction matrices. The isoxazole ring is an excellent bioisostere for amides and esters, offering enhanced metabolic stability while maintaining critical hydrogen-bond acceptor geometries[2]. The 3-chloro substituent is relatively electron-deficient, making it amenable to specialized cross-coupling, while the 5-hydroxymethyl group provides a classic handle for alkylation or oxidation.

Table 1: Physicochemical and Structural Data

| Parameter | Specification |

|---|---|

| IUPAC Name | (3-Chloro-1,2-oxazol-5-yl)methanol |

| Common Synonyms | 3-chloro-5-hydroxymethylisoxazole; 5-Isoxazolemethanol, 3-chloro- |

| CAS Registry Number | 105175-03-9 |

| Molecular Formula | C4H4ClNO2 |

| Molecular Weight | 133.53 g/mol |

| Boiling Point | ~100 °C at 1.0 mmHg |

| Structural Class | Halogenated Heteroaromatic Alcohol |

Data synthesized from chemical registry databases and patent literature[1][4].

De Novo Synthesis: 1,3-Dipolar Cycloaddition

The most robust method for generating (3-Chloro-1,2-oxazol-5-yl)methanol is via a regioselective [3+2] cycloaddition. The reaction utilizes dichloroformaldoxime as a precursor to a highly reactive chloronitrile oxide dipole, which is trapped by propargyl alcohol (the dipolarophile)[4].

Caption: Mechanism of 1,3-dipolar cycloaddition generating (3-Chloro-1,2-oxazol-5-yl)methanol.

Protocol 1: Synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol

Causality & Design: Dichloroformaldoxime is prone to dimerization into biologically inactive furoxans if the concentration of the intermediate chloronitrile oxide becomes too high. Therefore, the base-mediated dehydrohalogenation must be tightly controlled via slow addition.

-

Preparation: Dissolve propargyl alcohol (1.0 equiv) and potassium bicarbonate (KHCO3, 2.5 equiv) in a biphasic mixture of N,N-dimethylformamide (DMF) and water (10:1 ratio) at room temperature.

-

Dipole Generation: Dissolve dichloroformaldoxime (1.2 equiv) in a minimal volume of DMF. Add this solution dropwise to the vigorously stirred propargyl alcohol mixture over 2 hours.

-

Causality: The slow addition maintains a low steady-state concentration of the dipole, favoring the bimolecular cycloaddition over unimolecular degradation or dimerization.

-

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the mass peak for propargyl alcohol is consumed and CO2 evolution (from the bicarbonate base) ceases.

-

Workup: Dilute the mixture with ethyl acetate and wash extensively with brine to remove DMF. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation (b.p. 100 °C at 1 mmHg)[4].

Orthogonal Reactivity: The Bifunctional Advantage

The true value of (3-Chloro-1,2-oxazol-5-yl)methanol lies in its orthogonal reactivity. The molecule can be functionalized at the 5-position (via the alcohol) or the 3-position (via the aryl chloride) without cross-interference, allowing for divergent synthetic workflows.

Caption: Divergent synthetic workflows utilizing (3-Chloro-1,2-oxazol-5-yl)methanol as a bifunctional hub.

Protocol 2: Conversion to 5-(Chloromethyl)-3-chloro-1,2-oxazole

To utilize the isoxazole as an alkylating agent in drug discovery (e.g., attaching the ring to a secondary amine or phenol), the primary alcohol must be converted to a leaving group. Causality & Design: Using neat thionyl chloride (SOCl2) often leads to stable sulfite ester byproducts. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ, which rapidly and cleanly converts the alcohol to the chloride.

-

Initiation: Dissolve (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 0.05 equiv of anhydrous DMF.

-

Halogenation: Cool the reaction to 0 °C. Add SOCl2 (1.5 equiv) dropwise over 15 minutes.

-

Causality: Cooling prevents exothermic degradation of the isoxazole ring and controls the release of SO2 and HCl gases.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The reaction is validated when the highly polar baseline spot (alcohol) completely shifts to a high-Rf spot (chloride).

-

Quench & Isolate: Carefully quench with saturated aqueous NaHCO3 until gas evolution stops. Extract with DCM, dry, and concentrate to yield the alkylating agent, ready for immediate use without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 3-Position

The 3-chloro group of the isoxazole ring is notoriously stubborn compared to 3-bromo or 3-iodo analogs due to the high bond dissociation energy of the C-Cl bond. Standard palladium catalysts (like Pd(PPh3)4) often fail. Causality & Design: To achieve oxidative addition into the unreactive C-Cl bond, a highly electron-rich and sterically demanding dialkylbiaryl phosphine ligand (such as XPhos) must be paired with a Pd(0) source[5].

-

Setup: In an oven-dried Schlenk flask, combine (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

-

Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

-

Causality: The 1:4 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0)-XPhos species, which is critical for the oxidative addition into the 3-chloroisoxazole bond.

-

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1).

-

Causality: Water is essential to dissolve the K3PO4, generating the reactive boronate complex required for the transmetalation step.

-

-

Execution: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass and the emergence of the cross-coupled product mass validates the catalytic cycle. Work up by filtering through a pad of Celite, followed by silica gel chromatography.

Applications in Drug Discovery

The strategic incorporation of the 3-chloroisoxazole motif has yielded significant breakthroughs in pharmacology:

-

GPR109A Agonists: In the development of novel tricyclic full agonists for the niacin receptor (GPR109A) to treat dyslipidemia, the isoxazole ring acts as a critical bioisostere. Researchers discovered that specific spatial geometries provided by isoxazole derivatives led to a massive reduction in free fatty acids (FFA) with minimized flushing side effects compared to traditional niacin therapies[2].

-

CNS Therapeutics: The oxidation of the hydroxymethyl group yields 3-chloroisoxazole-5-carboxylic acid, a known modulator of lipid and carbohydrate metabolism. Furthermore, transformation of the alcohol into an amine yields analogs of Muscimol, a potent GABAA receptor agonist, leveraging the 3-chloroisoxazole core to tune receptor binding affinity and blood-brain barrier penetration[4].

-

Agrochemicals: Halogenated isoxazoles are widely patented as potent agricultural fungicides and insecticides, operating via the inhibition of specific target enzymes in resistant bacterial strains[3].

References

-

MOLBASE. "C4H4ClNO2 - Molecular Formula." MOLBASE Chemical Registry. Available at: [Link]

-

Shen, H. C., et al. "Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link]

-

Grokipedia. "Miyaura borylation." Grokipedia Chemistry Database. Available at: [Link]

- European Patent Office. "EP0207955A1 - Process for the preparation of 3,5-disubstituted isoxazoles." Google Patents.

- World Intellectual Property Organization. "WO2003000659A1 - Heterocycloiminophenyl compounds and fungicides and insecticides for agricultural and horticultural use." Google Patents.

Sources

- 1. C4H4ClNO2_Molecular formula [molbase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2003000659A1 - Heterocycloiminophenyl compounds and fungicides and insecticides for agricultural and horticultural use - Google Patents [patents.google.com]

- 4. EP0207955A1 - Process for the preparation of 3,5-disubstituted isoxazoles. - Google Patents [patents.google.com]

- 5. Miyaura borylation â Grokipedia [grokipedia.com]

Step-by-step laboratory synthesis protocol for (3-Chloro-1,2-oxazol-5-yl)methanol

An Application Note and Protocol for the Laboratory Synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol

Authored by a Senior Application Scientist

Abstract

This document provides two robust, step-by-step protocols for the laboratory synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The isoxazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies grounded in established chemical principles. Two distinct and reliable synthetic strategies are presented: Route A , a classical [3+2] cycloaddition reaction, and Route B , the reduction of a carboxylic acid derivative. Each protocol is designed to be self-validating, with in-depth explanations for experimental choices, safety precautions, and characterization guidelines to ensure both scientific integrity and successful replication.

Introduction to Synthetic Strategy

The synthesis of functionalized isoxazoles is a cornerstone of modern heterocyclic chemistry. The target molecule, (3-Chloro-1,2-oxazol-5-yl)methanol, possesses two key functional handles: a chloro group at the 3-position, which can be a site for nucleophilic substitution or cross-coupling reactions, and a primary alcohol at the 5-position, which allows for esterification, etherification, or oxidation.

To provide a comprehensive resource, we present two divergent and well-precedented synthetic pathways:

-

Route A: 1,3-Dipolar Cycloaddition. This is a foundational approach for constructing the isoxazole ring.[2][3] It involves the in situ generation of a chloro-substituted nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with an alkyne dipolarophile, in this case, propargyl alcohol.[4] This one-pot method is efficient and showcases a powerful ring-forming strategy.

-

Route B: Reduction of 3-Chloro-1,2-oxazole-5-carboxylic acid. This pathway relies on a functional group interconversion on a pre-formed isoxazole ring. It is a highly practical and often high-yielding approach, provided the starting carboxylic acid is accessible. This route highlights the strategic modification of existing heterocyclic systems.

The choice between these routes may depend on the availability of starting materials, scalability requirements, and the specific expertise of the laboratory personnel.

Route A: Synthesis via [3+2] Cycloaddition

This method builds the isoxazole ring from acyclic precursors in a one-pot, three-step sequence: (1) formation of 2-chloroaldoxime, (2) in situ generation of the corresponding nitrile oxide, and (3) cycloaddition with propargyl alcohol.

Causality and Mechanistic Insight

The core of this synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. Nitrile oxides are highly reactive intermediates and are typically generated in situ to avoid decomposition and dimerization. The reaction begins with the formation of an aldoxime from an aldehyde and hydroxylamine. This aldoxime is then oxidized, commonly with N-chlorosuccinimide (NCS) or sodium hypochlorite, to a hydroximoyl chloride intermediate.[2] Subsequent elimination of HCl, facilitated by a mild base, yields the nitrile oxide. This dipole then readily reacts with the triple bond of propargyl alcohol to form the 5-substituted isoxazole ring with high regioselectivity.

Experimental Protocol: Route A

Materials:

-

2-Chloroacetaldehyde (50% solution in H₂O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Preparation of 2-Chloroaldoxime (Intermediate):

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (7.6 g, 110 mmol, 1.1 equiv) and sodium hydroxide (4.4 g, 110 mmol, 1.1 equiv) in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add 2-chloroacetaldehyde (50% aq. solution, 15.7 g, 100 mmol, 1.0 equiv) dropwise to the stirred, cold solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The formation of the aldoxime can be monitored by TLC. This aqueous solution of 2-chloroaldoxime is typically used directly in the next step without isolation.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

To the aqueous solution of 2-chloroaldoxime from the previous step, add propargyl alcohol (5.6 g, 100 mmol, 1.0 equiv).

-

In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS) (14.7 g, 110 mmol, 1.1 equiv) in 50 mL of ethyl acetate.

-

Add the NCS solution dropwise to the vigorously stirred reaction mixture over 1 hour at room temperature. Rationale: NCS serves as the oxidant to form the hydroximoyl chloride intermediate. The subsequent base-mediated elimination generates the nitrile oxide dipole in the presence of the propargyl alcohol dipolarophile, allowing for immediate trapping and minimizing side reactions.

-

A mild exotherm may be observed. If necessary, use a water bath to maintain the temperature around 25-30 °C.

-

After the addition is complete, let the reaction stir overnight (12-16 hours) at room temperature to ensure complete conversion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) to remove any unreacted NCS and acidic byproducts, followed by brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) to isolate the pure (3-Chloro-1,2-oxazol-5-yl)methanol.

-

Route B: Synthesis via Reduction of Carboxylic Acid

This approach involves the reduction of the carboxylic acid group of 3-chloro-1,2-oxazole-5-carboxylic acid to a primary alcohol. This is a classic and reliable functional group transformation.

Causality and Mechanistic Insight

Direct reduction of carboxylic acids with mild reducing agents like sodium borohydride (NaBH₄) is generally ineffective. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A highly effective method involves converting the acid into an active ester, such as a hydroxybenzotriazole (HOBt) ester, in situ.[5] This is achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting active ester is highly electrophilic and is readily reduced by sodium borohydride to the corresponding primary alcohol.[5] This two-step, one-pot procedure is performed under mild conditions, offering excellent functional group tolerance.

Experimental Protocol: Route B

Materials:

-

3-Chloro-1,2-oxazole-5-carboxylic acid (or its methyl/ethyl ester)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Standard laboratory glassware

Step-by-Step Procedure:

-

In Situ Activation of Carboxylic Acid:

-

Note: If starting from the corresponding ester, proceed directly to Step 2 after hydrolysis (e.g., with LiOH in THF/water) to obtain the carboxylic acid.

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-1,2-oxazole-5-carboxylic acid (8.2 g, 50 mmol, 1.0 equiv), 1-hydroxybenzotriazole (HOBt) (7.4 g, 55 mmol, 1.1 equiv), and 100 mL of anhydrous dichloromethane (DCM).

-

Stir the suspension at room temperature until the solids are well-dispersated.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.5 g, 55 mmol, 1.1 equiv) portion-wise to the mixture.

-

Stir the reaction at room temperature for 1-2 hours. The reaction mixture should become a clear solution as the active ester is formed.

-

-

Reduction to the Alcohol:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (3.8 g, 100 mmol, 2.0 equiv) in a mixture of 50 mL THF and 10 mL water. Rationale: The presence of water is crucial for this specific protocol as it promotes the reduction of the HOBt ester and facilitates the reaction.[5]

-

Cool the active ester solution from Step 1 to 0 °C in an ice-water bath.

-

Slowly add the NaBH₄ solution dropwise to the active ester solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude material by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure product.

-

Product Characterization

The identity and purity of the synthesized (3-Chloro-1,2-oxazol-5-yl)methanol should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and a singlet for the isoxazole ring proton (if present, though in this 5-substituted case there is no C4-H).

-

¹³C NMR: Will confirm the number of unique carbon environments, including the chlorinated carbon of the isoxazole ring, the carbon bearing the hydroxymethyl group, and the methylene carbon itself.

-

FT-IR: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[6]

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₄H₄ClNO₂), confirming its molecular weight. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable.

Quantitative Data Summary

The following table summarizes the typical quantities for a 50 mmol scale synthesis for each route.

| Parameter | Route A (Cycloaddition) | Route B (Reduction) |

| Key Starting Material | 2-Chloroacetaldehyde (50% aq.) | 3-Chloro-1,2-oxazole-5-carboxylic acid |

| Amount (mmol) | 100 | 50 |

| Amount (g) | 15.7 | 8.2 |

| Molecular Weight ( g/mol ) | 78.50 | 163.54 |

| Key Reagent 1 | N-Chlorosuccinimide (NCS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Molar Equivalent | 1.1 | 1.1 |

| Key Reagent 2 | Propargyl alcohol | Sodium borohydride (NaBH₄) |

| Molar Equivalent | 1.0 | 2.0 |

| Product | (3-Chloro-1,2-oxazol-5-yl)methanol | (3-Chloro-1,2-oxazol-5-yl)methanol |

| Molecular Weight ( g/mol ) | 149.55 | 149.55 |

| Typical Yield Range | 45-65% | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol via the [3+2] cycloaddition pathway (Route A).

Sources

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates [organic-chemistry.org]

- 6. biolmolchem.com [biolmolchem.com]

Using (3-Chloro-1,2-oxazol-5-yl)methanol as an intermediate in small molecule drug discovery

An Application Guide for the Strategic Use of (3-Chloro-1,2-oxazol-5-yl)methanol in Small Molecule Drug Discovery

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently incorporated into clinically successful drugs and high-value biological probes.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and metabolic stability make it a cornerstone of modern medicinal chemistry.[3][4] This document provides a detailed guide for the strategic utilization of (3-Chloro-1,2-oxazol-5-yl)methanol, a versatile and bifunctional intermediate, in the synthesis of diverse molecular libraries for drug discovery. We present field-proven protocols for the synthesis of this key building block and its subsequent elaboration through selective manipulation of its two primary reactive sites: the C5-hydroxymethyl group and the C3-chloro substituent. The methodologies detailed herein are designed to be robust, scalable, and adaptable, providing researchers with a reliable toolkit for accelerating the discovery of novel isoxazole-based therapeutics.

The Isoxazole Scaffold: A Pillar of Medicinal Chemistry

The isoxazole moiety is a recurring feature in a multitude of pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Its prevalence stems from several key attributes:

-

Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for amide and ester functionalities, often enhancing metabolic stability and improving pharmacokinetic profiles.

-

Hydrogen Bonding: The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

-

Dipole Moment & Solubility: The inherent polarity of the ring can improve the aqueous solubility and overall physicochemical properties of a drug candidate.

-

Synthetic Versatility: The isoxazole core can be readily synthesized and functionalized, allowing for systematic exploration of the surrounding chemical space.[5]

(3-Chloro-1,2-oxazol-5-yl)methanol is an exemplary building block that fully leverages this versatility. It provides two orthogonal points for diversification: the C5-methanol for chain elongation and polar group introduction, and the C3-chloro atom for installing a wide array of substituents via substitution or cross-coupling chemistry.

Synthesis of the Core Intermediate: (3-Chloro-1,2-oxazol-5-yl)methanol

The most reliable and common method for constructing the 3-substituted-5-hydroxymethyl isoxazole core is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne.[6][7] The following protocol details a robust procedure for the gram-scale synthesis of the title compound from propargyl alcohol.

Protocol 2.1: Synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol

This two-step, one-pot procedure generates the chloro-nitrile oxide from 2-chloroacetaldoxime, which immediately undergoes cycloaddition with propargyl alcohol.

Materials:

-

2-Chloroacetaldoxime

-

Propargyl alcohol

-

Sodium hypochlorite solution (e.g., commercial bleach, ~8.25%)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloroacetaldoxime (1.0 eq) and propargyl alcohol (1.2 eq). Dissolve the solids in ethyl acetate (approx. 3-5 mL per gram of oxime).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

-

Cycloaddition: Slowly add sodium hypochlorite solution (1.5 eq) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The generation of the nitrile oxide and subsequent cycloaddition is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford (3-Chloro-1,2-oxazol-5-yl)methanol as a pure solid.

Data Presentation:

| Compound | Expected ¹H NMR (CDCl₃, 400 MHz) | Expected ¹³C NMR (CDCl₃, 101 MHz) | Expected MS (ESI+) |

| (3-Chloro-1,2-oxazol-5-yl)methanol | δ 6.45 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) | δ 171.5, 155.0, 102.0, 58.0 | m/z 148.0 [M+H]⁺ |

Strategic Derivatization Pathways

The power of (3-Chloro-1,2-oxazol-5-yl)methanol lies in the ability to selectively functionalize its two distinct reactive handles. The following sections detail protocols for three fundamental transformations that unlock vast areas of chemical space.

Caption: Key synthetic pathways originating from the intermediate.

Pathway 1: Oxidation to the Aldehyde

Oxidizing the primary alcohol to the corresponding aldehyde creates a powerful electrophilic handle for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions (e.g., Wittig olefination, reductive amination, aldol reactions). A Swern oxidation is an excellent choice as it is performed under mild, low-temperature conditions, preserving the integrity of the sensitive isoxazole ring.[8][9][10]

Causality: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive sulfonium species.[11] The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) induces an E2-like elimination to furnish the aldehyde without over-oxidation to the carboxylic acid. The low reaction temperature (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO reagent.[9]

Materials:

-

(3-Chloro-1,2-oxazol-5-yl)methanol

-

Oxalyl chloride ( (COCl)₂ )

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA or Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Activator Prep: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) via syringe, followed by the slow, dropwise addition of anhydrous DMSO (2.0 eq). Stir the solution for 15 minutes.

-

Alcohol Addition: Dissolve (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. A precipitate may form. Stir the resulting mixture for 30-45 minutes at -78 °C.

-

Base Quench: Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture will likely become thicker.

-

Warming and Work-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography (hexanes/ethyl acetate).

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing character of the isoxazole ring sufficiently activates the C3 position for nucleophilic aromatic substitution (SNAr), allowing for the direct displacement of the chloride.[12][13][14] This is a direct and atom-economical method for installing key pharmacophoric groups.

Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a transient, negatively charged Meisenheimer complex. Aromaticity is restored by the expulsion of the chloride ion.[15] A non-nucleophilic base is often required to neutralize the HCl generated.

Materials:

-

(3-Chloro-1,2-oxazol-5-yl)methanol

-

Desired primary or secondary amine (1.5-2.0 eq)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sealed reaction vial

Procedure:

-

Reaction Setup: In a sealed vial, combine (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 eq), the amine nucleophile (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of ~0.5 M.

-

Heating: Seal the vial and heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash extensively with water to remove DMF, followed by a brine wash.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the residue by flash column chromatography to yield the 3-amino-substituted isoxazole.

Pathway 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds, particularly with aryl and heteroaryl partners, the Suzuki-Miyaura cross-coupling is the method of choice.[16] It offers broad functional group tolerance and reliable, high-yielding transformations.

Causality: The reaction follows a well-established catalytic cycle involving: (1) Oxidative addition of the Pd(0) catalyst into the C-Cl bond; (2) Transmetalation of the aryl group from the boronic acid (activated by base) to the palladium center; and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17]

Materials:

-

(3-Chloro-1,2-oxazol-5-yl)methanol

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a flask, add (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), the base (K₂CO₃, 2.5 eq), and the palladium catalyst (0.05 eq).

-

Degassing: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography to yield the 3-aryl-substituted isoxazole.

Caption: Reaction map for derivatization of the intermediate.

Summary and Outlook

(3-Chloro-1,2-oxazol-5-yl)methanol is a high-value intermediate for medicinal chemists engaged in hit-to-lead and lead optimization campaigns. The orthogonal reactivity of its C3-chloro and C5-hydroxymethyl groups provides a robust platform for the rapid generation of diverse compound libraries. The protocols detailed in this guide offer reliable and scalable methods for synthesizing and elaborating this core scaffold, enabling the systematic exploration of structure-activity relationships. By leveraging these pathways, research teams can accelerate the discovery and development of next-generation therapeutics built around the privileged isoxazole core.

References

- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry.

- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex.

- Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC.

-

Synthesis of [3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda5- benzo[e][1][3]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols and their bioactivity on sugarcane smut. (2007). PubMed.

- The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

- Cross-Coupling Reaction of Oxazoles.

- Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025).

- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.

- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

- Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine. Benchchem.

- 19.6: Oxidation of alcohols and aldehydes. (2020). Chemistry LibreTexts.

- Nucleophilic Arom

- Alcohols to Aldehydes, Part 3: Oxid

- Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo.

- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.

- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. biolmolchem.com [biolmolchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Oxidation of (3-Chloro-1,2-oxazol-5-yl)methanol to its Aldehyde

Abstract

This technical guide provides detailed protocols for the selective oxidation of (3-Chloro-1,2-oxazol-5-yl)methanol to its corresponding aldehyde, a critical building block in contemporary drug discovery programs. Recognizing the delicate nature of the isoxazole scaffold, this note emphasizes mild oxidation methodologies that ensure high conversion rates while preserving the integrity of the heterocyclic core. We present a comparative analysis of leading oxidation systems, followed by step-by-step, field-proven protocols for Parikh-Doering and Dess-Martin Periodinane (DMP) oxidations. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of heteroaromatic aldehydes.

Introduction: The Strategic Importance of (3-Chloro-1,2-oxazol-5-yl)carbaldehyde

The (3-Chloro-1,2-oxazol-5-yl)carbaldehyde moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The isoxazole ring system, with its unique electronic properties and ability to participate in hydrogen bonding, serves as a versatile pharmacophore.[1][2] The aldehyde functionality, in turn, provides a synthetic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, a reliable and high-yielding protocol for the oxidation of the parent alcohol is of paramount importance.

The primary challenge in this transformation lies in the potential instability of the isoxazole ring to harsh reaction conditions. Both strongly acidic and basic media can promote ring-opening or other undesired side reactions.[3][4] Therefore, the selection of a mild and selective oxidizing agent is critical to the success of this synthesis. This application note focuses on two such methodologies: the Parikh-Doering oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are renowned for their operational simplicity, broad functional group tolerance, and avoidance of toxic heavy metals.[5][6][7][8]

Comparative Analysis of Selected Oxidation Methods

The choice of an optimal oxidation protocol is dictated by several factors, including substrate sensitivity, reaction scale, and safety considerations. Below is a comparative summary of the two recommended methods.

| Feature | Parikh-Doering Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Oxidant System | DMSO activated by SO₃•Py complex | Dess-Martin Periodinane (a hypervalent iodine reagent) |

| Reaction Temperature | 0 °C to room temperature[9] | Room temperature[7] |

| Key Advantages | Avoids cryogenic temperatures, operationally simple.[9] | Mild, neutral pH conditions, short reaction times. |

| Potential Drawbacks | Requires careful handling of hygroscopic SO₃•Py.[10] | Can generate acetic acid as a byproduct, potentially requiring a buffer for acid-sensitive substrates.[7] |

| Work-up | Aqueous work-up and extraction. | Quenching with sodium thiosulfate followed by extraction. |

Experimental Protocols

The following protocols are designed to be self-validating, with clear, actionable steps for the successful oxidation of (3-Chloro-1,2-oxazol-5-yl)methanol.

Protocol 1: Parikh-Doering Oxidation

This method utilizes the sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) as the oxidant. It is particularly advantageous for its operational simplicity and non-cryogenic conditions.[5]

Caption: Workflow for the Parikh-Doering oxidation.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: To the stirred solution, add triethylamine (3.0 equiv).

-

Activator Addition: In a separate flask, dissolve the sulfur trioxide pyridine complex (SO₃•Py, 2.0 equiv) in anhydrous DCM and add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained at 0 °C.

-

Oxidant Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5.0 equiv) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.[5]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method that employs a hypervalent iodine reagent. It is known for its high chemoselectivity and rapid reaction times at room temperature.[7]

Caption: Workflow for the Dess-Martin Periodinane oxidation.

-

Reaction Setup: To a round-bottom flask, add (3-Chloro-1,2-oxazol-5-yl)methanol (1.0 equiv) dissolved in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mechanistic Insights

Understanding the underlying mechanisms of these oxidations provides a rationale for the experimental conditions.

Parikh-Doering Oxidation Mechanism

The reaction proceeds through the electrophilic activation of DMSO by the SO₃•Py complex. The alcohol then attacks the activated sulfur species, and subsequent deprotonation by triethylamine generates a sulfur ylide. This ylide undergoes a five-membered ring transition state via a syn-elimination to yield the aldehyde and dimethyl sulfide.[9][10]

Caption: Simplified mechanism of the Parikh-Doering oxidation.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The mechanism involves the initial ligand exchange of an acetate group on the hypervalent iodine with the alcohol. A base (which can be the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a reductive elimination through a cyclic transition state. This process yields the aldehyde, iodinane, and acetic acid.

Safety and Handling

-

Parikh-Doering Oxidation: The sulfur trioxide pyridine complex is hygroscopic and should be handled in a dry environment. The reaction should be performed in a well-ventilated fume hood.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a stable, non-explosive solid. However, it is an oxidizing agent and should be handled with care. The reaction produces acetic acid and should be conducted in a fume hood.

Conclusion

The Parikh-Doering and Dess-Martin periodinane oxidation protocols detailed in this application note offer reliable, mild, and high-yielding pathways for the synthesis of (3-Chloro-1,2-oxazol-5-yl)carbaldehyde. The choice between these methods will depend on the specific requirements of the synthesis, including scale and available equipment. By following these detailed protocols, researchers can confidently and reproducibly synthesize this key intermediate for application in pharmaceutical and materials science research.

References

-

Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

-

Wikipedia. Parikh–Doering oxidation. [Link]

- Grokipedia.

-

ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

PMC. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Swern oxidation â Grokipedia [grokipedia.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin Periodinane [merckmillipore.com]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. ParikhâDoering oxidation â Grokipedia [grokipedia.com]

Cross-coupling reaction conditions for (3-Chloro-1,2-oxazol-5-yl)methanol derivatives

An in-depth technical guide and application note for the derivatization of (3-chloro-1,2-oxazol-5-yl)methanol via palladium-catalyzed cross-coupling.

Executive Summary

(3-Chloro-1,2-oxazol-5-yl)methanol—also referred to as 3-chloro-5-(hydroxymethyl)isoxazole—is a highly versatile building block in medicinal chemistry. It is frequently utilized to install the bioisosteric isoxazole motif into drug candidates, such as tricyclic agonists for G-protein-coupled receptors[1]. However, the 3-chloro position of the isoxazole ring presents unique challenges for transition-metal-catalyzed cross-coupling due to its relatively high bond dissociation energy (BDE) compared to standard aryl bromides or iodides. This guide provides a comprehensive, self-validating protocol for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of these derivatives, detailing mechanistic rationales, reaction optimization, and step-by-step methodologies.

Mechanistic Rationale & Substrate Profiling

The regioselectivity and reactivity of polyhalogenated heterocycles in Pd-catalyzed cross-coupling are primarily governed by the relative ease of oxidative addition. This step correlates strongly with the carbon-halogen BDE[2].

Table 1: Computed C-Cl Bond Dissociation Energies (BDEs) for Chloroisoxazoles [2]

| Isoxazole Derivative | C-Cl BDE (G3B3, kcal/mol) | C-Cl BDE (B3LYP, kcal/mol) | Reactivity Profile |

| 3-chloroisoxazole | 99.0 | 92.2 | Most Reactive (Preferred site for oxidative addition) |

| 5-chloroisoxazole | 100.5 | 93.4 | Moderately Reactive |

| 4-chloroisoxazole | 103.6 | 95.2 | Least Reactive |

Causality of Catalyst Selection: As demonstrated by Houk, Merlic, and co-workers, the C-Cl BDE at the 3-position (99.0 kcal/mol) is the lowest among the chloroisoxazole isomers[2]. While this makes it the preferred site for oxidative addition, a BDE of 99.0 kcal/mol still requires highly active, electron-rich palladium catalyst systems to overcome the activation barrier. Standard catalysts like Pd(PPh₃)₄ often stall at the oxidative addition step, necessitating the use of dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to push the reaction forward.

Causality of Substrate Protection: The presence of a free primary alcohol (-CH₂OH) at the 5-position can complicate the reaction. Free hydroxyl groups can coordinate to the palladium center, potentially poisoning the catalyst, or undergo base-catalyzed side reactions (such as retro-aldol-type cleavage) at elevated temperatures. Therefore, a transient protection strategy—such as forming a tert-butyldimethylsilyl (TBS) ether—is highly recommended to ensure self-validating, reproducible yields.

Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling of 3-chloroisoxazoles.

Reaction Optimization Data

To establish a robust protocol, various catalyst and base combinations must be evaluated. The goal is to facilitate rapid oxidative addition while ensuring efficient transmetalation.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst System (5 mol% Pd) | Base (2.0 equiv) | Solvent System | Temp (°C) | Conversion (%)* | Rationale / Observation |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | < 20% | Inefficient oxidative addition due to high C-Cl BDE. |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 45% | Moderate conversion; bidentate ligand restricts transmetalation rate. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85% | Electron-rich ligand promotes oxidative addition; good yield. |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 90 | > 95% | Optimal steric bulk and electron density for 3-chloroisoxazoles. |

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Causality of Solvent & Base: K₃PO₄ in a biphasic 1,4-Dioxane/H₂O mixture is critical. The water dissolves the inorganic base, forming the highly nucleophilic palladium-hydroxo complex necessary to activate the boronic acid for transmetalation.

Standard Operating Procedure (SOP)

End-to-end experimental workflow for (3-chloro-1,2-oxazol-5-yl)methanol derivatization.

Protocol A: Hydroxyl Protection (TBS Ether Formation)

-

Setup : In an oven-dried round-bottom flask under nitrogen, dissolve (3-chloro-1,2-oxazol-5-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Reagent Addition : Add Imidazole (2.0 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

-

Protection : Dropwise, add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) in DCM.

-

Monitoring : Remove the ice bath and let the reaction warm to room temperature. Stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1; the product will have a significantly higher Rf than the starting material).

-

Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically pure enough (>95%) for the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling

-

Preparation of the Catalyst Complex : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with Pd(OAc)₂ (0.05 equiv) and XPhos (0.10 equiv).

-

Substrate and Base Addition : Add the desired Aryl/Heteroaryl boronic acid (1.2 equiv) and finely milled anhydrous K₃PO₄ (2.0 equiv).

-

Solvent Introduction : Add the TBS-protected (3-chloro-1,2-oxazol-5-yl)methanol (1.0 equiv) dissolved in degassed 1,4-dioxane. Add degassed deionized water to achieve a 4:1 Dioxane:H₂O volumetric ratio (overall substrate concentration ~0.1 M). Note: Degassing the solvents (e.g., via sparging with N₂ for 30 mins) is mandatory to prevent the oxidation of the electron-rich Pd(0)-XPhos complex.

-

Thermal Activation : Seal the vial and heat the biphasic mixture to 90 °C in an oil bath or heating block for 12–16 hours.

-

Workup : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the coupled TBS-protected product.

Protocol C: Deprotection (Yielding the final alcohol)

-

Cleavage : Dissolve the coupled TBS ether in anhydrous THF (0.1 M). Cool to 0 °C.

-

Reagent Addition : Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.

-

Completion : Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. Monitor by LC-MS.

-

Isolation : Quench with water, extract with EtOAc, dry, and purify via silica gel chromatography to isolate the final (3-aryl-1,2-oxazol-5-yl)methanol derivative.

References

-

Garcia, Y.; Schoenebeck, F.; Legault, C. Y.; Merlic, C. A.; Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2009, 131(18), 6632-6639. URL:[Link]

-

Shen, H. C. et al. "Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats." Journal of Medicinal Chemistry, 2009, 52(9), 2661–2665. URL:[Link]

Sources

How to improve reaction yield when synthesizing (3-Chloro-1,2-oxazol-5-yl)methanol

Technical Support Center: Synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following question-and-answer format addresses common challenges and provides field-proven insights to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the common synthetic routes to (3-Chloro-1,2-oxazol-5-yl)methanol and which is recommended for high yield?

There are two primary synthetic strategies for obtaining (3-Chloro-1,2-oxazol-5-yl)methanol:

-

Route A: Cycloaddition followed by Reduction. This is the most prevalent and generally higher-yielding approach. It involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by the reduction of a functional group at the 5-position.

-

Route B: Functional Group Transformation of a Pre-formed Isoxazole. This route starts with a commercially available or synthesized isoxazole and modifies the substituent at the 5-position.

Recommendation: For robust and scalable synthesis, Route A is highly recommended. The key is to form the stable isoxazole core first and then perform the less demanding reduction step.

Visualizing the Primary Synthetic Pathway (Route A)

Caption: Recommended two-step synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol.

Troubleshooting Guide: Low Reaction Yield

Root Causes & Solutions:

-

Instability of the Nitrile Oxide Intermediate: Nitrile oxides, generated in situ from the corresponding hydroximoyl chloride, are prone to dimerization to form furoxans, which is a major cause of yield loss.[1]

-

Solution: Generate the nitrile oxide slowly in the presence of the alkyne (the dipolarophile). This can be achieved by the slow addition of a base (e.g., triethylamine) to the mixture of the hydroximoyl chloride and propargyl alcohol. Maintaining a low concentration of the nitrile oxide at any given time favors the desired cycloaddition over dimerization.[1]

-

-

Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical for efficient cycloaddition.

-

Solution:

-

Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes accelerate the reaction. However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents. The polarity of the solvent can influence the reaction rate and selectivity.[1]

-

Base: Triethylamine (Et3N) is a common choice. Ensure it is dry and of high purity. The stoichiometry of the base should be carefully controlled; typically 1.1 to 1.2 equivalents are used.

-

-

-

Poor Quality of Starting Materials: Impurities in the 3-chloro-N-hydroxy-propanimidoyl chloride or propargyl alcohol can interfere with the reaction.

-

Solution: Ensure the purity of starting materials. The hydroximoyl chloride can be freshly prepared or purified by recrystallization. Propargyl alcohol should be distilled if its purity is questionable.

-

Root Causes & Solutions:

-

Choice of Reducing Agent: The reactivity of the reducing agent is crucial.

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often a good starting point. It is typically used in alcoholic solvents like methanol or ethanol.[2] For less reactive esters, the reaction may be sluggish.

-

Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent that will readily reduce the ester. However, it is highly reactive with protic solvents and requires anhydrous conditions (e.g., in THF or diethyl ether). The work-up procedure for LiAlH₄ reactions must be performed carefully.

-

Diisobutylaluminium Hydride (DIBAL-H): Can also be an effective reducing agent, often used at low temperatures.

-

-

Reaction Temperature:

-

NaBH₄: Reactions are often run at room temperature, but may require gentle heating to go to completion.

-

LiAlH₄: Reactions are typically started at 0 °C and then allowed to warm to room temperature.

-

-

Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete conversion.

-

Solution: Use a molar excess of the reducing agent. For NaBH₄, 2-4 equivalents are common. For LiAlH₄, 1.5-2 equivalents are typically sufficient.

-

Quantitative Data Summary for the Reduction Step:

| Reducing Agent | Solvent | Temperature | Equivalents | Typical Yield |

| NaBH₄ | Methanol/Ethanol | 0 °C to RT | 2-4 | Good to Excellent |

| LiAlH₄ | Anhydrous THF | 0 °C to RT | 1.5-2 | Excellent |

| DIBAL-H | Anhydrous DCM/Toluene | -78 °C to RT | 2-3 | Good to Excellent |

Troubleshooting Guide: Product Purity Issues

Root Causes & Solutions:

-

Presence of Unreacted Starting Material or Byproducts: Furoxan dimers from the cycloaddition step or unreacted ester from the reduction step can co-elute with the product during chromatography.[1]

-

Solution:

-

Optimize Reaction Conversion: Before purification, ensure the reaction has gone to completion using TLC or LC-MS analysis.

-

Aqueous Work-up: A thorough aqueous work-up can remove many impurities. For instance, after a LiAlH₄ reduction, a careful quench with water and a base (e.g., NaOH solution) is critical.

-

Column Chromatography: This is the most effective method for purification.[1]

-

Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve the best separation between the product and impurities.[1] A gradient elution may be necessary.

-

Acid/Base Additives: Sometimes, adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape and separation.[1]

-

-

-

-

Product Decomposition: Isoxazole rings can be sensitive to strongly acidic or basic conditions, which might be encountered during work-up or purification.[1]

-

Solution: Use mild work-up procedures. Neutralize acidic or basic solutions promptly. Avoid prolonged exposure to harsh pH conditions.

-

Troubleshooting Workflow for Low Yield/Purity

Sources

Technical Support Center: Troubleshooting (3-Chloro-1,2-oxazol-5-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (3-Chloro-1,2-oxazol-5-yl)methanol (also known as 3-chloro-5-hydroxymethylisoxazole).

This versatile heterocyclic building block is predominantly synthesized via the 1,3-dipolar cycloaddition of a chloronitrile oxide—generated in situ from dichloroformoxime—with propargyl alcohol[1]. While the fundamental chemistry is well-established, the highly reactive nature of nitrile oxide intermediates makes the process susceptible to regioselectivity drift, dimerization, and over-reaction. This guide breaks down the causality of these impurities and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Reaction Pathway

The core reaction relies on the in situ dehydrohalogenation of dichloroformoxime to form a transient chloronitrile oxide. This intermediate undergoes a concerted [3+2] cycloaddition with the terminal alkyne of propargyl alcohol. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions, which naturally favor the 5-substituted isoxazole. However, deviations in kinetic control can trigger the impurity cascades mapped below.

Fig 1: Reaction pathway and impurity formation in chloronitrile oxide cycloadditions.

Troubleshooting FAQs: Impurity Causality & Mitigation

Q: Why am I seeing a significant furoxan byproduct (dichlorofuroxan) in my crude mixture? Causality: Furoxans form via the bimolecular dimerization of the chloronitrile oxide intermediate[2]. This is a direct competing reaction to the desired cycloaddition. It occurs when the steady-state concentration of the nitrile oxide exceeds the rate at which it can react with the alkyne, typically due to rapid base addition or insufficient propargyl alcohol concentration. Mitigation: You must enforce kinetic control. Employ a syringe pump for the slow, controlled addition of the base (e.g., KHCO₃ or dilute triethylamine) to the mixture of dichloroformoxime and propargyl alcohol. This ensures the nitrile oxide is consumed by the alkyne the moment it is generated.

Q: How can I minimize the formation of the 3-chloro-4-hydroxymethylisoxazole regioisomer? Causality: While 1,3-dipolar cycloadditions of terminal alkynes inherently favor the 5-substituted isoxazole due to favorable steric and electronic overlap[3], elevated temperatures provide enough thermal energy to overcome the activation barrier for the unfavored 4-substituted transition state. Mitigation: Maintain strict thermodynamic control. The reaction must be initiated at 0°C and should not exceed 20°C during the base addition phase. Avoid any external heating.

Q: My final product contains traces of 3-chloro-5-(chloromethyl)isoxazole. Where is this over-chlorination coming from? Causality: The primary hydroxyl group of your target molecule is highly susceptible to nucleophilic substitution. If residual chlorinating agents (often carried over from the upstream synthesis of dichloroformoxime) or highly acidic conditions (localized HCl buildup) are present during workup, the alcohol will convert to an alkyl chloride. Mitigation: Ensure complete neutralization of the reaction mixture. Use a mild biphasic buffer system during workup to wash away any residual acidic species before concentration.

Quantitative Data: Impurity Profiling

To effectively troubleshoot, you must accurately identify impurities. Below is a summarized analytical profile for the target compound and its common byproducts.

| Impurity Profile | Mechanism of Formation | Analytical Marker (¹H NMR / LC-MS) | Acceptable Limit | Mitigation Strategy |

| (3-Chloro-1,2-oxazol-5-yl)methanol | 1,3-Dipolar Cycloaddition | δ 6.4 ppm (s, 1H, Isoxazole C4-H) | > 98.0% (Target) | N/A |

| 3-Chloro-4-hydroxymethylisoxazole | Thermal Regioselectivity Drift | δ 8.5 ppm (s, 1H, Isoxazole C5-H) | < 0.5% | Strict temp control (< 5°C) |

| Dichlorofuroxan | Nitrile Oxide Dimerization | GC-MS: m/z 154 (M⁺); No NMR protons | < 1.0% | Syringe pump base addition |

| 3-Chloro-5-(chloromethyl)isoxazole | Acidic Over-chlorination | δ 4.6 ppm (s, 2H, CH₂-Cl) | < 0.1% | Complete HCl neutralization |